molecular formula C8H16O B2636899 2,2,3,3-Tetramethylcyclobutan-1-ol CAS No. 2460749-63-5

2,2,3,3-Tetramethylcyclobutan-1-ol

Cat. No.: B2636899
CAS No.: 2460749-63-5
M. Wt: 128.215
InChI Key: FOATXEXBGJDDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetramethylcyclobutan-1-ol is an organic compound with the molecular formula C8H16O It is a cyclobutanol derivative characterized by the presence of four methyl groups attached to the cyclobutane ring

Scientific Research Applications

2,2,3,3-Tetramethylcyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylcyclobutan-1-ol is not clear as it may depend on its application. For instance, in medicinal chemistry, the mechanism of action often involves interaction with biological targets .

Safety and Hazards

The safety information for 2,2,3,3-Tetramethylcyclobutan-1-ol indicates that it may be dangerous. The hazard statements include H228 (flammable solid), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylcyclobutan-1-ol typically involves the reduction of ketones or aldehydes. One common method includes the reduction of 2,2,3,3-tetramethylcyclobutanone using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, recycling of catalysts and solvents is often implemented to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,2,3,3-Tetramethylcyclobutan-1-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This makes it valuable in specialized applications where rigidity and specific reactivity are required .

Properties

IUPAC Name

2,2,3,3-tetramethylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-6(9)8(7,3)4/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOATXEXBGJDDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.